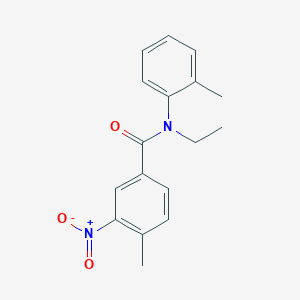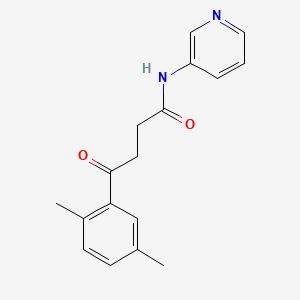
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea, also known as DMPT, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. DMPT is a thiourea derivative and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to improve growth performance and feed efficiency in livestock. N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties in various in vitro and in vivo models. However, the exact mechanisms and dose-response relationships of these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, one limitation of N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the effects of N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea can vary depending on the dose and route of administration, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea. One area of interest is the development of new N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea derivatives with improved properties, such as increased solubility or selectivity for certain signaling pathways. Another area of interest is the investigation of the mechanisms underlying the effects of N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea, which could lead to the development of new therapies for various diseases. Additionally, further studies are needed to fully understand the dose-response relationships and potential side effects of N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea in different models.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyaniline and 2-methylphenylisothiocyanate. The reaction occurs in the presence of a base and a solvent, such as dichloromethane, to produce N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been used as a feed additive for livestock to improve growth performance and feed efficiency. In material science, N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-6-4-5-7-13(11)18-16(21)17-12-8-9-14(19-2)15(10-12)20-3/h4-10H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRMZZBQRCSODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)
![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)

![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)





![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B5823293.png)
![4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5823297.png)
![4-nitrobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5823304.png)